1-Azidobicyclo[3.3.1]nonane
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Overview
Description
1-Azidobicyclo[3.3.1]nonane is a unique organic compound characterized by its bicyclic structure with an azide functional group. This compound is part of the azabicyclo[3.3.1]nonane family, which is known for its rigid and three-dimensional structure. The presence of the azide group makes it a valuable intermediate in organic synthesis, particularly in the field of click chemistry.
Preparation Methods
The synthesis of 1-Azidobicyclo[3.3.1]nonane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[3.3.1]nonane scaffold.
Azidation: The introduction of the azide group is achieved through nucleophilic substitution reactions. Common reagents for this step include sodium azide (NaN₃) and organic solvents such as dimethylformamide (DMF).
Reaction Conditions: The reaction is usually carried out under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures to ensure the stability of the azide group.
Industrial production methods for 1-Azidobicyclo[33
Chemical Reactions Analysis
1-Azidobicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Cycloaddition Reactions: The azide group readily participates in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.
Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution Reactions: The azide group can be replaced by other functional groups through substitution reactions, often using reagents like triphenylphosphine (PPh₃).
The major products formed from these reactions include triazoles, amines, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
1-Azidobicyclo[3.3.1]nonane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is used in bioconjugation techniques, where it helps in attaching biomolecules to surfaces or other molecules through click chemistry.
Medicine: Its derivatives are explored for potential therapeutic applications, including as precursors for drug development.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its ability to form stable triazole linkages.
Mechanism of Action
The mechanism of action of 1-Azidobicyclo[3.3.1]nonane primarily involves its azide group. In cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles. This reaction is highly specific and efficient, making it a cornerstone of click chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the other reactants.
Comparison with Similar Compounds
1-Azidobicyclo[3.3.1]nonane can be compared with other azabicyclo[3.3.1]nonane derivatives, such as:
2-Azabicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but with a nitrogen atom in a different position.
3-Azabicyclo[3.3.1]nonane: This derivative is synthesized through a tandem Mannich reaction and is used in the development of pharmaceuticals and other bioactive compounds.
The uniqueness of this compound lies in its azide functional group, which provides versatility in chemical reactions and applications, particularly in click chemistry.
Properties
CAS No. |
63534-34-9 |
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Molecular Formula |
C9H15N3 |
Molecular Weight |
165.24 g/mol |
IUPAC Name |
1-azidobicyclo[3.3.1]nonane |
InChI |
InChI=1S/C9H15N3/c10-12-11-9-5-1-3-8(7-9)4-2-6-9/h8H,1-7H2 |
InChI Key |
LJRVBCDWEYODCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCC(C1)(C2)N=[N+]=[N-] |
Origin of Product |
United States |
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